1,2-Dipropylhydrazine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Electrochemical Formation of Hydrazines

Field: Chemistry

Application: Hydrazines are of high interest due to their applicability as versatile starting materials in many important transformations.

Method: The method involves an anodic dehydrogenative N–N coupling reaction.

Results: This method provides a synthetic approach to hydrazine derivatives.

Hydrazides and Their Derivatives in Biological Activity

Ion Exchange Resins

Application: Ion exchange resins are cross-linked water-insoluble polymers carrying ionizable functional groups.

Synthesis of Hydrazones

Dehydrogenative N–N Homocoupling Reaction

DIPH is an organic compound belonging to the class of hydrazines. It possesses the formula C6H16N2. Information on its origin or specific significance in scientific research is currently limited [].

Molecular Structure Analysis

The key feature of DIPH's structure is the presence of a hydrazine functional group (N-N). This group consists of two nitrogen atoms connected by a single bond. Two propyl groups (C3H7) are attached to the nitrogen atoms, giving the compound its "diisopropyl" designation [].

Chemical Reactions Analysis

- Oxidation: Reacting with oxidizing agents to form diazenes or nitrogen gas [].

- Condensation: Reacting with aldehydes or ketones to form hydrazones [].

- Nucleophilic substitution: Reacting with alkyl halides to form substituted hydrazines [].

The specific reactions DIPH might undergo would depend on the reaction conditions and other involved chemicals.

Physical And Chemical Properties Analysis

Data on the physical and chemical properties of DIPH is scarce.

- Nucleophilic Substitution Reactions: The hydrazine moiety can act as a nucleophile, attacking electrophilic centers in various substrates.

- Condensation Reactions: It can react with carbonyl compounds to form hydrazones, which are useful intermediates in organic synthesis.

- Oxidation Reactions: Hydrazines can be oxidized to form azo compounds or other nitrogen-containing derivatives, often under acidic or basic conditions.

These reactions are crucial for synthesizing more complex organic molecules and for studying the reactivity of hydrazine derivatives.

1,2-Dipropylhydrazine hydrochloride exhibits various biological activities. Research indicates that hydrazine derivatives can have:

- Antitumor Properties: Some studies suggest that hydrazines may inhibit tumor growth or induce apoptosis in cancer cells.

- Neurotoxicity: Certain hydrazines have been associated with neurotoxic effects, leading to potential implications in neurodegenerative diseases.

- Carcinogenic Potential: Due to their structural similarity to known carcinogens, compounds like 1,2-dipropylhydrazine hydrochloride warrant careful handling and further investigation regarding their long-term effects on health.

The synthesis of 1,2-dipropylhydrazine hydrochloride typically involves the following methods:

- Hydrazine Reaction with Alkyl Halides: Propyl bromide or iodide can be reacted with hydrazine hydrate under controlled conditions to yield 1,2-dipropylhydrazine. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

- Direct Alkylation: Another method involves the direct alkylation of hydrazine using propylene oxide or similar reagents under basic conditions.

- Separation and Purification: The crude product is usually purified through recrystallization or chromatography to isolate the hydrochloride salt.

1,2-Dipropylhydrazine hydrochloride has several applications:

- Research Tool: It is used in laboratories for studying hydrazine chemistry and its derivatives.

- Pharmaceutical Development: Investigated for potential use in developing antitumor agents and other therapeutic compounds.

- Chemical Synthesis: Acts as an intermediate in synthesizing various organic compounds.

Studies on the interactions of 1,2-dipropylhydrazine hydrochloride focus on its reactivity with biological systems:

- Protein Interaction: Research indicates that it may interact with proteins involved in cell signaling pathways.

- Metabolic Pathways: Investigations into how this compound is metabolized within organisms help understand its potential toxicity and therapeutic effects.

1,2-Dipropylhydrazine hydrochloride shares structural similarities with several other compounds. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 1,2-Diethylhydrazine | 1615-80-1 | 0.85 |

| 1,2-Dimethylhydrazine | 540-73-8 | 0.82 |

| 1,2-Diisopropylhydrazine | 77 | 0.80 |

| tert-Butyl 2-methylhydrazinecarboxylate | 127799-54-6 | 0.94 |

| tert-Butyl hydrazinecarboxylate | 870-46-2 | 0.84 |

Uniqueness

What sets 1,2-dipropylhydrazine hydrochloride apart from these similar compounds is primarily its unique propyl substituents which influence its reactivity and biological activity profile. Additionally, the specific interactions it has within biological systems may differ significantly from those of other hydrazines due to these structural variations.

Molecular Formula and Structural Representation

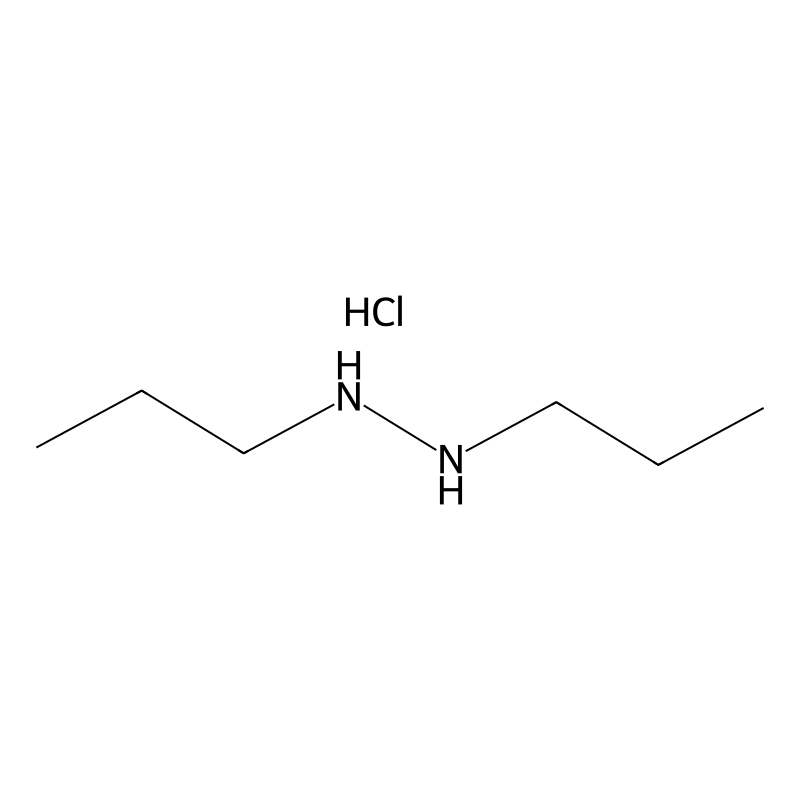

1,2-Dipropylhydrazine hydrochloride exists as a salt form of the parent compound 1,2-dipropylhydrazine, with the molecular formula C₆H₁₇ClN₂ and a molecular weight of 152.66 g/mol [1]. The free base form of the compound has the molecular formula C₆H₁₆N₂ with a molecular weight of 116.20 g/mol [2]. The compound is characterized by its distinctive hydrazine backbone, which consists of two nitrogen atoms connected by a single covalent bond (N-N), with each nitrogen atom bearing a propyl substituent [1].

The structural representation of 1,2-dipropylhydrazine hydrochloride can be expressed through its SMILES notation as CCCNNCCC.Cl, indicating the presence of two propyl groups (CCC) attached to the hydrazine core (NN) and the associated chloride ion [1]. The InChI key for this compound is HDIUMTDPHYPUIA-UHFFFAOYSA-N, providing a unique identifier for computational chemistry applications [1]. The three-dimensional structure exhibits a gauche conformation around the N-N bond, with the propyl substituents oriented to minimize steric hindrance [2].

The compound contains nine heavy atoms and exhibits a topological polar surface area of 24.1 Ų, reflecting the polar nature of the nitrogen-nitrogen bond and the ionic character of the hydrochloride salt [1]. The molecular geometry around each nitrogen atom approximates a tetrahedral arrangement, with bond angles of approximately 107 degrees due to the presence of lone pairs on the nitrogen atoms [3].

Table 1: Chemical and Physical Properties of 1,2-Dipropylhydrazine hydrochloride

| Property | Value | Reference |

|---|---|---|

| Chemical Formula (Free Base) | C₆H₁₆N₂ | PubChem |

| Chemical Formula (Salt) | C₆H₁₇ClN₂ | PubChem |

| CAS Registry Number | 1081797-30-9 | PubChem |

| Molecular Weight (Free Base) | 116.20 g/mol | Calculated |

| Molecular Weight (Salt) | 152.66 g/mol | PubChem |

| IUPAC Name | 1,2-dipropylhydrazine;hydrochloride | PubChem |

| InChI Key | HDIUMTDPHYPUIA-UHFFFAOYSA-N | PubChem |

| SMILES (Salt) | CCCNNCCC.Cl | PubChem |

| PubChem CID | 57452483 | PubChem |

| MDL Number | MFCD32063240 | PubChem |

| Hydrogen Bond Donors | 3 | PubChem |

| Hydrogen Bond Acceptors | 2 | PubChem |

| Rotatable Bonds | 5 | PubChem |

| Topological Polar Surface Area | 24.1 Ų | PubChem |

| Heavy Atom Count | 9 | PubChem |

| Exact Mass | 152.1080262 Da | PubChem |

| Monoisotopic Mass | 152.1080262 Da | PubChem |

| Formal Charge | 0 | PubChem |

| Covalently-Bonded Units | 2 | PubChem |

IUPAC Nomenclature and Alternative Names

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound follows systematic naming conventions for hydrazine derivatives [4]. The preferred IUPAC name is 1,2-dipropylhydrazine hydrochloride, which indicates that both nitrogen atoms of the hydrazine backbone are substituted with propyl groups at positions 1 and 2 [1]. The semicolon notation (1,2-dipropylhydrazine;hydrochloride) is commonly used in chemical databases to distinguish between the organic base and its salt form [1].

Alternative nomenclature systems provide various names for this compound. The Chemical Abstracts Service registry system maintains the name 1,2-Dipropylhydrazine hydrochloride under CAS number 1081797-30-9 [1]. The index naming convention follows the pattern "Hydrazine, 1,2-dipropyl-, hydrochloride," which places the parent compound first followed by the substituent descriptors [1]. Systematic nomenclature may also refer to the compound as N,N'-dipropylhydrazine hydrochloride, emphasizing the attachment of propyl groups to different nitrogen atoms [1].

The nomenclature for hydrazine derivatives follows specific IUPAC rules established for compounds containing the N-N bond [4]. The numbering system begins with the hydrazine core, where the two nitrogen atoms are designated as positions 1 and 2 [4]. Substituents are then numbered according to their attachment to these nitrogen atoms, with the 1,2-disubstitution pattern indicating symmetric substitution on both nitrogen atoms [5].

Table 2: Nomenclature Variations for 1,2-Dipropylhydrazine hydrochloride

| Nomenclature System | Name | Usage Context |

|---|---|---|

| IUPAC (Preferred) | 1,2-dipropylhydrazine hydrochloride | Standard chemical nomenclature |

| Alternative IUPAC | 1,2-dipropylhydrazine;hydrochloride | PubChem format |

| Common Name | Dipropylhydrazine hydrochloride | General literature |

| Chemical Abstracts Service | 1,2-Dipropylhydrazine hydrochloride | Chemical registry |

| Index Name | Hydrazine, 1,2-dipropyl-, hydrochloride | Chemical indexing |

| Systematic Name | N,N'-dipropylhydrazine hydrochloride | Descriptive naming |

Structural Relationship to Other Hydrazine Derivatives

1,2-Dipropylhydrazine hydrochloride belongs to the class of symmetric disubstituted hydrazines, where identical substituents are attached to both nitrogen atoms of the hydrazine core [5]. This structural classification distinguishes it from monosubstituted hydrazines and asymmetric disubstituted hydrazines, which exhibit different chemical and physical properties [5]. The symmetric substitution pattern results in enhanced stability and modified reactivity compared to the parent hydrazine compound [6].

The propyl substituents in 1,2-dipropylhydrazine are linear alkyl chains with the formula CH₂CH₂CH₃, representing normal propyl groups rather than isopropyl variants [7]. This linear arrangement affects the molecular geometry and intermolecular interactions compared to branched alkyl substituted hydrazines [7]. The structural relationship to other hydrazine derivatives can be understood through systematic comparison of substitution patterns and chain lengths [5].

Computational studies on hydrazine derivatives have revealed that the N-N bond strength varies significantly with substituent effects [8]. The presence of alkyl substituents generally increases the bond dissociation energy compared to unsubstituted hydrazine, with longer alkyl chains providing greater stabilization [8]. The symmetric disubstitution pattern in 1,2-dipropylhydrazine contributes to conformational stability through minimization of steric repulsion between substituents [8].

The relationship between 1,2-dipropylhydrazine and other hydrazine derivatives extends to their electronic properties and reactivity patterns [6]. Hydrazine derivatives with symmetric substitution patterns typically exhibit reduced basicity compared to the parent compound, with the extent of reduction depending on the electronic nature of the substituents [6]. The alkyl substituents in 1,2-dipropylhydrazine provide electron-donating effects that influence the compound's chemical behavior [6].

Table 3: Structural Comparison of 1,2-Dipropylhydrazine with Related Hydrazine Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substitution Pattern | Alkyl Chain Length |

|---|---|---|---|---|

| 1,2-Dipropylhydrazine | C₆H₁₆N₂ | 116.20 | 1,2-Disubstituted (symmetric) | Propyl (C₃) |

| 1,2-Diethylhydrazine | C₄H₁₂N₂ | 88.15 | 1,2-Disubstituted (symmetric) | Ethyl (C₂) |

| 1,2-Dimethylhydrazine | C₂H₈N₂ | 60.10 | 1,2-Disubstituted (symmetric) | Methyl (C₁) |

| Hydrazine (parent) | H₂NNH₂ | 32.05 | Unsubstituted | None |

| Phenylhydrazine | C₆H₈N₂ | 108.14 | Monosubstituted | Aromatic |

| 1,2-Diisopropylhydrazine | C₆H₁₆N₂ | 116.20 | 1,2-Disubstituted (symmetric) | Isopropyl (C₃ branched) |

Salt Formation and Hydrochloride Characteristics

The formation of 1,2-dipropylhydrazine hydrochloride involves the protonation of the free base by hydrochloric acid, resulting in the formation of a stable salt [9]. This salt formation process is characteristic of hydrazine derivatives, which act as weak bases due to the presence of lone pairs on the nitrogen atoms [10]. The hydrochloride salt formation follows the general reaction mechanism where the nitrogen atom with the highest electron density accepts a proton from the hydrochloric acid [11].

The hydrochloride salt exhibits significantly different physical properties compared to the free base form [9]. The salt formation increases the molecular weight from 116.20 g/mol to 152.66 g/mol and alters the compound's solubility characteristics [9]. Hydrochloride salts of hydrazine derivatives typically demonstrate enhanced water solubility compared to their corresponding free bases, facilitating purification and handling procedures [9].

The ionic nature of the hydrochloride salt is reflected in its structural characteristics, with the compound existing as two covalently-bonded units in the crystal lattice [1]. The chloride ion serves as a counterion to balance the positive charge on the protonated nitrogen atom, resulting in an overall neutral compound [9]. This ionic character influences the compound's melting point, solubility, and stability compared to the covalent free base form [9].

The salt formation process is reversible, with the free base being regenerated upon treatment with strong bases such as sodium hydroxide [12]. This reversibility is utilized in purification procedures and chemical transformations involving hydrazine derivatives [12]. The hydrochloride salt form provides advantages in terms of storage stability and ease of handling compared to the more reactive free base [12].

1,2-Dipropylhydrazine hydrochloride exists as a crystalline solid at room temperature [1] [2] [3] [4]. The compound appears as a white to off-white crystalline powder, which is characteristic of hydrazine hydrochloride salts [5]. This physical state is consistent with other hydrazine derivatives in their hydrochloride salt forms, which typically crystallize as stable, white crystalline solids [5] [6].

The formation of the hydrochloride salt significantly enhances the compound's stability and handling properties compared to the free base form. Hydrazine hydrochloride salts generally exhibit orthorhombic crystal structures [5], providing enhanced stability for storage and handling purposes.

Melting and Boiling Points

Melting Point

The melting point of 1,2-Dipropylhydrazine hydrochloride is reported as 170-172°C [7]. This melting point is consistent with the thermal stability profile expected for hydrazine hydrochloride derivatives, which typically exhibit melting points in the range of 90-200°C [5].

For comparison with related hydrazine compounds:

- Hydrazine monohydrochloride: 89-93°C [5]

- Free base 1,2-dipropylhydrazine: estimated lower melting point due to absence of ionic interactions

Boiling Point

The boiling point of 1,2-Dipropylhydrazine hydrochloride has not been experimentally determined [2] [3]. However, the parent compound 1,2-dipropylhydrazine (free base) is calculated to have a boiling point of approximately 437.02 K (163.87°C) [8]. The hydrochloride salt would be expected to have a higher decomposition temperature rather than a true boiling point, as it likely decomposes before reaching its theoretical boiling point.

Solubility Profile in Various Solvents

Aqueous Solubility

1,2-Dipropylhydrazine hydrochloride exhibits enhanced water solubility compared to its free base form due to the presence of the hydrochloride salt [9] [5]. The ionic nature of the hydrochloride salt facilitates dissolution in polar protic solvents through ionic interactions and hydrogen bonding.

Organic Solvent Solubility

Based on the molecular structure and comparison with similar hydrazine derivatives [5] [10]:

| Solvent | Solubility | Notes |

|---|---|---|

| Water | Soluble | Enhanced by HCl salt formation |

| Methanol | Slightly soluble | Polar protic solvent compatibility |

| Ethanol | Slightly soluble | Similar to methanol behavior |

| DMSO | Slightly soluble | Common NMR solvent |

| Chloroform | Limited | Typical for hydrazine salts |

| Diethyl ether | Limited | Poor solvation of ionic compound |

The logarithmic partition coefficient (logP) for the free base is calculated as approximately 0.901 [8], indicating moderate lipophilicity of the non-ionized form.

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Characteristics:

- Propyl group signals: δ 0.9-1.5 ppm (CH₃), δ 1.5-2.5 ppm (CH₂) [14] [15]

- N-H protons: δ 3-7 ppm, appearing as broad signals due to hydrogen bonding [15]

- Solvent: DMSO-d₆ commonly used for hydrazine derivatives [15]

¹³C NMR Features:

- Aliphatic carbons: δ 10-25 ppm (propyl CH₃ and CH₂)

- N-C carbons: δ 50-70 ppm region

- Enhanced resolution in DMSO-d₆ solvent system

Infrared (IR) Spectroscopy

Key IR absorption bands expected for 1,2-Dipropylhydrazine hydrochloride [16] [17] [18]:

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| N-H stretch | 3200-3400 | Medium-Strong | Primary and secondary amine stretches |

| C-H stretch (aliphatic) | 2800-3000 | Medium | Propyl group C-H bonds |

| N-H bend | 1450-1650 | Medium | Amine deformation modes |

| C-N stretch | 1000-1300 | Medium | Carbon-nitrogen bond vibrations |

| HCl salt features | 2400-2600 | Variable | Characteristic of hydrochloride salts |

Ultraviolet-Visible (UV-Vis) Spectroscopy

1,2-Dipropylhydrazine hydrochloride exhibits UV absorption characteristics typical of hydrazine derivatives [19] [20] [21]:

- λmax: Approximately 295-366 nm region

- Transition type: π→π* electronic transitions

- Solvent effects: Bathochromic shifts in polar solvents

- Extinction coefficient: Moderate absorption intensity

Mass Spectrometry

Molecular ion characteristics [1]:

- Molecular weight: 152.66 g/mol

- Exact mass: 152.1080262 Da

- Base peak: Expected at m/z corresponding to loss of HCl

- Fragmentation: Typical hydrazine fragmentation patterns involving N-N bond cleavage